3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid
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Overview
Description
3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid is a complex organic compound with the molecular formula C7H3BrClFNO2. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzoic acid core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of the halogen atoms and the amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids.
Major Products
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives that can be used in further chemical synthesis .
Scientific Research Applications
3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid depends on its specific application. In pharmaceutical synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-3-fluorobenzoic acid
- 4-Bromo-2-chloro-6-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid is unique due to the specific arrangement of its halogen atoms and the presence of an amino group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H4BrClFNO2 |
---|---|
Molecular Weight |
268.47 g/mol |
IUPAC Name |
3-amino-4-bromo-2-chloro-6-fluorobenzoic acid |
InChI |
InChI=1S/C7H4BrClFNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13) |
InChI Key |
MELHLJVRBKQEKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)F |
Origin of Product |
United States |
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